4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring, a piperazine ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.
Introduction of Carboxamide Group: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzylamine to introduce the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to bind to specific biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole share structural similarities and exhibit comparable biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(2-methoxyphenyl)piperazine are structurally related and are studied for their pharmacological properties.
Uniqueness
What sets 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide apart is its combination of the benzimidazole and piperazine rings with a carboxamide group, which enhances its binding affinity and specificity towards biological targets. This unique structure contributes to its potent biological activities and makes it a promising candidate for further research and development.
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a synthetic derivative that combines a benzimidazole moiety with a piperazine structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as a therapeutic agent, particularly in cancer treatment.
Chemical Structure and Properties
The chemical formula for the compound is C20H24N4O3. Its structure features a benzimidazole ring linked to a piperazine group and a methoxy-substituted benzyl moiety. The presence of these functional groups is significant for its biological activity.
Research indicates that compounds containing benzimidazole derivatives often act as inhibitors of various enzymes and receptors involved in cancer progression. Specifically, this compound has been evaluated for its inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme implicated in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased cancer cell death, especially in cells deficient in DNA repair pathways such as those with BRCA mutations .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:
- MDA-MB-436 (BRCA1 mutant breast cancer cell line) :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and benzimidazole components can enhance biological activity. For example:
- Compounds with different nitrogen-containing heterocycles as linkers showed varying degrees of PARP-1 inhibition, with some exhibiting IC50 values as low as 8.65 nM, indicating strong inhibitory potential compared to established inhibitors like Veliparib (IC50 = 15.54 nM) .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
-
PARP Inhibitors in Cancer Therapy :
- The development of PARP inhibitors has revolutionized treatment strategies for cancers with defective DNA repair mechanisms. The benzimidazole derivatives have shown promise in preclinical models, leading to ongoing clinical trials assessing their efficacy and safety.
-
Combination Therapies :
- Research suggests that combining PARP inhibitors with other therapeutic agents may enhance their effectiveness. For instance, co-administration with chemotherapeutic agents could synergistically induce apoptosis in cancer cells.
Toxicity and Side Effects
While the therapeutic potential is significant, toxicity studies are crucial for understanding the safety profile of the compound. Current research indicates manageable toxicity levels; however, comprehensive toxicological assessments are necessary before clinical application.
Future Directions
Further optimization of the chemical structure may yield more potent derivatives with improved selectivity and reduced side effects. Ongoing research aims to elucidate the full mechanism of action and explore combination therapies that could enhance efficacy against resistant cancer types.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)14-22-21(27)26-11-9-25(10-12-26)20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJGGOCIGKBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.